molecular formula C21H19ClN2O3S2 B2768026 2-((2-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877656-30-9

2-((2-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2768026
CAS RN: 877656-30-9
M. Wt: 446.96
InChI Key: PKMRGYMKZVKOLW-UHFFFAOYSA-N
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Description

2-((2-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H19ClN2O3S2 and its molecular weight is 446.96. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Thieno[2,3-d]pyrimidin-4(3H)-ones have been investigated for their potential as anticancer agents. Research has focused on the synthesis and bioevaluation of these compounds, highlighting their ability to disrupt vascular functions and inhibit angiogenesis, crucial processes in cancer progression. For example, a study developed a series of these compounds demonstrating significant cytotoxicity against various cancer cells and exhibiting vascular-disrupting and anti-angiogenic activities both in vitro and in vivo, suggesting their potential as promising anticancer drug candidates (Gold et al., 2020).

Antimicrobial and Antifungal Activities

The synthesis of novel derivatives of thiazolo[2,3-b]dihydropyrimidinone possessing a 4-methylthiophenyl moiety has been explored, with these compounds being evaluated for their antibacterial and antifungal activities. Such studies have found these compounds to exhibit moderate to excellent growth inhibition of bacteria and fungi, indicating their potential as antimicrobial and antifungal agents (Ashok et al., 2007).

Central Nervous System (CNS) Depressant Activity

Research into 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives has been conducted to explore their central nervous system depressant activity. These compounds have been shown to exhibit marked sedative actions, suggesting their potential use in treating conditions that require CNS depressant properties (Manjunath et al., 1997).

Nonlinear Optical (NLO) Properties

The exploration of thienopyrimidine derivatives in the field of nonlinear optics (NLO) has revealed promising applications. A study focusing on the structural parameters, electronic, linear, and nonlinear optical properties of these compounds found significant NLO character, particularly for optoelectronic applications (Hussain et al., 2020).

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S2/c1-26-17-8-7-14(11-18(17)27-2)24-20(25)19-16(9-10-28-19)23-21(24)29-12-13-5-3-4-6-15(13)22/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMRGYMKZVKOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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